molecular formula C16H14BrFN2O2 B4393243 N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide

N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide

Cat. No.: B4393243
M. Wt: 365.20 g/mol
InChI Key: VZKLXPYWMNFXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the Golgi-associated protein, ADP-ribosylation factor 1 (ARF1), and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide exerts its effects by binding to the guanine nucleotide exchange factor (GEF) for ARF1, known as GBF1. This binding prevents the activation of ARF1 by inhibiting the exchange of GDP for GTP, which is required for ARF1 to interact with its downstream effectors. This results in the disruption of Golgi structure and function, leading to the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein transport, the disruption of Golgi structure and function, and the induction of apoptosis. This compound has also been shown to have antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide in lab experiments is its specificity for ARF1, which allows for the selective inhibition of this protein without affecting other cellular processes. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound on cellular processes can be reversible, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide and its applications. One area of interest is the development of more potent and selective inhibitors of ARF1, which could be used to study the function of this protein in greater detail. Another area of interest is the use of this compound as a therapeutic agent for the treatment of viral infections, cancer, and other diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, and to identify additional cellular processes that may be affected by this compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide has been widely used in scientific research as a tool to study the function of ARF1 and its role in various cellular processes. This compound has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, as well as the formation of COPI-coated vesicles. This compound has also been used to investigate the role of ARF1 in membrane trafficking, signal transduction, and cell proliferation.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKLXPYWMNFXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.